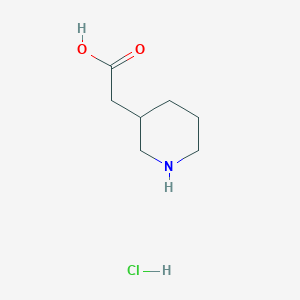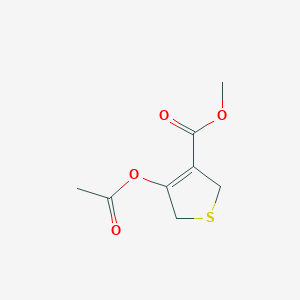
2-(2-Ethylcyclopropyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylcyclopropyl)acetic acid is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is used as a building block in various chemical syntheses .
Molecular Structure Analysis
The linear formula for 2-(2-Ethylcyclopropyl)acetic acid is C7H12O2 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms.Aplicaciones Científicas De Investigación
Food Industry Applications
2-(2-Ethylcyclopropyl)acetic acid: , as a derivative of acetic acid, may find applications in the food industry. Acetic acid is traditionally known as vinegar and is widely used as a food preservative . It can also serve as an acidulant to impart a characteristic flavor profile to food products. Moreover, acetic acid has been utilized for microbial decontamination of meat and as a mild descaling agent . Given these uses, its derivatives could potentially be explored for similar or more specialized applications within food science and technology.
Polymer Industry
Acetic acid derivatives are known to play a role in the polymer industry, particularly in the synthesis of vinyl acetate, which is a precursor to polyvinyl acetate (PVA) . 2-(2-Ethylcyclopropyl)acetic acid could be examined for its potential to create new polymers or co-polymers with unique properties suitable for industrial applications.
Catalysts and Catalysis
The chemical structure of 2-(2-Ethylcyclopropyl)acetic acid suggests that it could be used as a ligand for catalysts in various chemical reactions. Research into its effectiveness in process intensification and catalysis could lead to more sustainable and efficient chemical processes .
Textile Industry
Acetic acid is used in the textile industry for neutralizing the residues of soap and dyeing baths . Derivatives like 2-(2-Ethylcyclopropyl)acetic acid might be explored for specialized applications in textile processing, such as modifying the properties of fibers or as a mordant in dyeing processes.
Environmental Applications
Activated carbons are widely used for the adsorption of organic chemicals from water and wastewater. Studies have shown that acetic acid can be effectively removed from aqueous solutions using activated carbons . Derivatives like 2-(2-Ethylcyclopropyl)acetic acid could be researched for their adsorption properties, potentially leading to new methods for environmental cleanup or water treatment.
Agricultural Applications
Acetic acid has been used as an herbicide and for controlling fungal growth on agricultural commodities . Derivatives like 2-(2-Ethylcyclopropyl)acetic acid could be studied for their efficacy in similar applications, offering a possibly safer and more environmentally friendly alternative to traditional agricultural chemicals.
Safety and Hazards
The safety information available indicates that 2-(2-Ethylcyclopropyl)acetic acid may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It’s worth noting that acetic acid and its derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Acetic acid, a related compound, is known to interact with various enzymes and receptors, potentially altering their function .
Biochemical Pathways
For instance, acetic acid is a key molecule in metabolism, linking nutrient balance and cellular stress responses with gene transcription and protein function . Acetic acid is converted to acetyl coenzyme A (acetyl-CoA) by enzymes known as acyl-CoA short-chain synthetases .
Pharmacokinetics
The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), which include many acetic acid derivatives, are often described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination .
Result of Action
Acetic acid and its derivatives are known to have various effects, including antimicrobial, antiviral, and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Ethylcyclopropyl)acetic acid. For instance, the presence of acetic acid in aqueous forms can pose significant problems due to its acidic nature . The separation of acetic acid from its water phase is challenging, even though the boiling points are relatively distinct .
Propiedades
IUPAC Name |
2-(2-ethylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-5-3-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOJGQPRLFTAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)





